1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13384467
Molecular Formula: C14H14ClN3O2
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN3O2 |
|---|---|
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 1-(3-chloroquinoxalin-2-yl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14ClN3O2/c15-12-13(17-11-6-2-1-5-10(11)16-12)18-7-3-4-9(8-18)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,19,20) |
| Standard InChI Key | WVMKWJFMQWPVNW-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O |
Introduction
Chemical Structure and Physico-Chemical Properties
Molecular Architecture
The compound’s structure combines a quinoxaline core (a bicyclic system comprising two fused pyrazine rings) with a piperidine-carboxylic acid substituent. The chlorine atom at the 3-position of the quinoxaline ring introduces electronic asymmetry, potentially influencing reactivity and biological activity . Key structural features include:
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Quinoxaline moiety: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.
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Piperidine ring: A six-membered saturated nitrogen heterocycle that enhances solubility and conformational flexibility.
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Carboxylic acid group: Enables hydrogen bonding and salt formation, critical for pharmacokinetic optimization.
Physico-Chemical Characteristics
Table 1 summarizes the compound’s key properties derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.73 g/mol |
| CAS Number | 1239757-25-5 |
| IUPAC Name | 1-(3-chloroquinoxalin-2-yl)piperidine-3-carboxylic acid |
| SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO) |
| LogP (Octanol-Water) | ~2.1 (indicating moderate lipophilicity) |
Synthesis and Preparation
General Synthetic Strategies
The synthesis of 1-(3-chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid typically involves multi-step reactions, as outlined below :
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Quinoxaline Ring Formation:
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Condensation of o-phenylenediamine derivatives with α-keto acids or esters under acidic conditions.
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Chlorination at the 3-position using reagents like phosphorus oxychloride (POCl).
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Piperidine-Carboxylic Acid Coupling:
Case Study: Analogous Synthesis from Patent Literature
A patent describing the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid (CN104844567A) provides insights into analogous methodologies :
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Ring Closure: 3-Aminocrotononitrile reacts with hydrazine hydrate at 60–90°C to form 3-amino-5-methylpyrazole (85% yield).
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Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces a bromine atom (82% yield).
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Oxidation: Potassium permanganate oxidizes the methyl group to a carboxylic acid (85% yield).
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Condensation: Reaction with 2,3-dichloropyridine in ethanol with KCO yields the final product (70–75% yield) .
While this pathway targets a pyrazole derivative, similar steps—particularly oxidation and condensation—are applicable to quinoxaline systems.
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